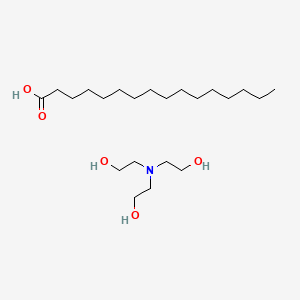

Triethanolamine palmitate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triethanolamine palmitate is an ester formed from the reaction of triethanolamine and palmitic acid. It is commonly used in the formulation of cosmetics and personal care products due to its surfactant and emulsifying properties. This compound helps in stabilizing emulsions and improving the texture and consistency of various products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triethanolamine palmitate is synthesized through the esterification of triethanolamine with palmitic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or hypophosphorous acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 160°C, under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of methyl palmitate with triethanolamine. This process is catalyzed by a heterogeneous catalyst, such as calcium-aluminum hydrotalcite, which is more environmentally friendly compared to traditional homogeneous catalysts like sodium methoxide . The reaction is conducted at 170°C under vacuum conditions to achieve high conversion rates.

Analyse Des Réactions Chimiques

Types of Reactions

Triethanolamine palmitate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of triethanolamine and palmitic acid.

Oxidation: The hydroxyl groups in triethanolamine can be oxidized to form corresponding aldehydes or ketones.

Substitution: The hydroxyl groups can participate in substitution reactions with other reagents, such as acyl chlorides, to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

Hydrolysis: Triethanolamine and palmitic acid.

Oxidation: Aldehydes or ketones derived from triethanolamine.

Substitution: Various esters depending on the acylating agent used.

Applications De Recherche Scientifique

Cosmetic Applications

Triethanolamine palmitate is primarily used as an emulsifier and surfactant in cosmetic formulations. Its ability to stabilize emulsions makes it valuable in products such as creams, lotions, and shampoos.

Emulsification Properties

- This compound can form lamellar liquid crystal phases in water at specific temperatures, enhancing the stability of emulsions .

- It acts as a thickening agent, improving the texture and application of cosmetic products.

Safety Assessments

- The Cosmetic Ingredient Review (CIR) Expert Panel concluded that triethanolamine and its derivatives are safe for use in cosmetics when formulated for brief use followed by rinsing .

- Studies indicate low irritation potential, making it suitable for sensitive skin formulations.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an ointment emulsifier and a solubilizing agent.

Formulation Benefits

- It aids in the formulation of topical medications by improving the uniform distribution of active ingredients.

- Its emulsifying properties enhance the stability and effectiveness of ointments and creams.

Toxicological Studies

- Long-term dermal studies on triethanolamine have shown mixed results regarding carcinogenicity; however, its application in pharmaceuticals remains prevalent due to its functional benefits .

Industrial Applications

This compound finds applications across various industrial sectors due to its surfactant properties.

Surfactant in Detergents

- As a surfactant, it enhances cleaning efficiency in household detergents and industrial cleaners.

- Its ability to reduce surface tension aids in the penetration of cleaning agents into surfaces.

Other Industrial Uses

- It is utilized in formulations for paints, inks, and coatings due to its emulsifying and dispersing properties.

- In agriculture, it can act as a dispersing agent in herbicide formulations .

Data Table: Applications of this compound

| Application Area | Functionality | Examples |

|---|---|---|

| Cosmetics | Emulsifier, thickener | Creams, lotions |

| Pharmaceuticals | Ointment emulsifier | Topical creams |

| Industrial Cleaning | Surfactant | Detergents |

| Agriculture | Dispersing agent | Herbicide formulations |

Case Study 1: Cosmetic Formulation

A study on the formulation of a moisturizing cream incorporating this compound demonstrated improved emulsion stability over six months compared to control formulations without the compound. The cream maintained a consistent texture and did not separate, showcasing the compound's effectiveness as an emulsifier.

Case Study 2: Pharmaceutical Application

In a clinical trial evaluating a topical ointment containing this compound, patients reported enhanced absorption of active ingredients compared to traditional ointment bases. The study highlighted its role in improving therapeutic efficacy while maintaining skin compatibility.

Mécanisme D'action

Triethanolamine palmitate acts primarily as a surfactant and emulsifier. As a surfactant, it lowers the interfacial tension between different phases, such as oil and water, preventing separation and promoting the formation of stable emulsions. The hydroxyl groups in triethanolamine can form hydrogen bonds with water molecules, while the long hydrocarbon chain of palmitic acid interacts with oil phases, thus stabilizing the emulsion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethanolamine palmitate: Similar in structure but contains two hydroxyl groups instead of three.

Monoethanolamine palmitate: Contains only one hydroxyl group.

Triethanolamine stearate: Similar structure but with stearic acid instead of palmitic acid.

Uniqueness

Triethanolamine palmitate is unique due to its three hydroxyl groups, which provide enhanced emulsifying properties compared to diethanolamine and monoethanolamine derivatives. Additionally, the use of palmitic acid gives it a specific hydrophobic character that is beneficial in stabilizing emulsions in various formulations .

Activité Biologique

Triethanolamine palmitate is a compound formed by the esterification of triethanolamine and palmitic acid. It is primarily used in cosmetic formulations due to its emulsifying and stabilizing properties. This article delves into the biological activity of this compound, examining its effects, safety assessments, and potential applications based on diverse research findings.

This compound is synthesized through the reaction of triethanolamine with palmitic acid, resulting in an amphiphilic molecule that can interact with both hydrophilic and hydrophobic substances. This property allows it to form stable emulsions and enhance the texture of cosmetic products. In aqueous solutions, this compound can form lamellar liquid crystal phases, which contribute to its effectiveness as a stabilizing agent in formulations .

Antioxidant Properties

Research has highlighted the antioxidant potential of this compound, particularly in the context of lipid peroxidation. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. A study comparing various antioxidants found that this compound exhibited significant radical scavenging activity, comparable to that of established antioxidants like butylated hydroxytoluene (BHT) and quercetin .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. In dermal studies conducted on B6C3F1 mice, triethanolamine was applied at varying concentrations over an extended period. The results indicated no significant increase in mortality rates among treated groups compared to controls. However, there were indications of liver tumors in female mice exposed to higher concentrations, suggesting a potential carcinogenic risk under specific conditions .

| Study Group | Concentration (mg/kg) | Survival Rate | Liver Tumors | Non-neoplastic Effects |

|---|---|---|---|---|

| Male Mice | 200 | Similar | Equivocal | Skin irritation |

| Male Mice | 630 | Similar | Marginally increased | Eosinophilic focus |

| Male Mice | 2000 | Lower than control | Increased | Hyperplasia |

| Female Mice | 100 | Similar | Significant increase | Dermal inflammation |

| Female Mice | 300 | Similar | Significant increase | Dermal inflammation |

| Female Mice | 1000 | Similar | Significant increase | Dermal inflammation |

Applications in Cosmetics

This compound's ability to stabilize emulsions and enhance product performance makes it a valuable ingredient in various cosmetic formulations. Its use extends to skin creams, lotions, and hair care products where it serves as an emulsifier and thickening agent. The compound's safety profile has been evaluated in several studies, indicating that when used within recommended concentrations (typically between 0.45% to 2.4%), it does not cause significant irritation or adverse effects .

Case Studies

- Emulsifying Agent in Creams : A formulation study demonstrated that creams containing this compound showed improved stability and texture compared to those without it. The lamellar structure formed by the compound contributed to a smoother application and enhanced skin feel.

- Antioxidant Efficacy : In a comparative study assessing various antioxidants' efficacy in cooking oils, this compound was found to significantly reduce oxidative degradation during frying processes, highlighting its potential beyond cosmetic applications .

Propriétés

Numéro CAS |

49719-60-0 |

|---|---|

Formule moléculaire |

C22H47NO5 |

Poids moléculaire |

405.6 g/mol |

Nom IUPAC |

hexadecanoate;tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C16H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;8-4-1-7(2-5-9)3-6-10/h2-15H2,1H3,(H,17,18);8-10H,1-6H2 |

Clé InChI |

WYVGZXIHGGQSQN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)[O-].C(CO)[NH+](CCO)CCO |

Key on ui other cas no. |

49719-60-0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.